
8a-Methyldodecahydrophenanthren-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Methyldodecahydrophenanthren-2(1H)-one is an organic compound belonging to the class of polycyclic hydrocarbons This compound features a phenanthrene core structure with additional hydrogenation and methylation, making it a unique derivative of phenanthrene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyldodecahydrophenanthren-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting with phenanthrene, hydrogenation can be performed using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to add hydrogen atoms to the structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale hydrogenation and methylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8a-Methyldodecahydrophenanthren-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can reduce any remaining unsaturated bonds.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 8a-Methyldodecahydrophenanthren-2(1H)-one exerts its effects depends on its specific interactions with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies involving molecular docking and biochemical assays are required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, less hydrogenated and methylated.
Dodecahydrophenanthrene: A fully hydrogenated derivative without the methyl group.
8a-Methylphenanthrene: A methylated derivative without full hydrogenation.
Uniqueness
8a-Methyldodecahydrophenanthren-2(1H)-one is unique due to its specific combination of hydrogenation and methylation, which can impart distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
90036-91-2 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
8a-methyl-1,3,4,4a,4b,5,6,7,8,9,10,10a-dodecahydrophenanthren-2-one |
InChI |
InChI=1S/C15H24O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h11,13-14H,2-10H2,1H3 |
InChI-Schlüssel |
TVXHEQIVBVARMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1C3CCC(=O)CC3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
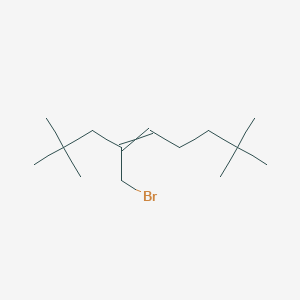

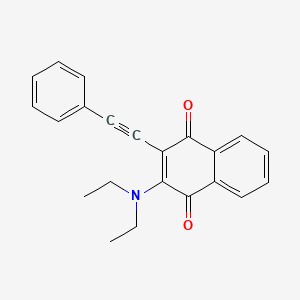
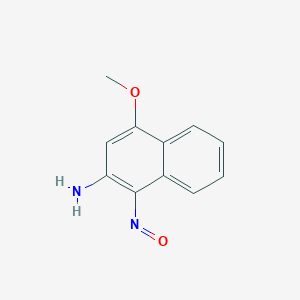
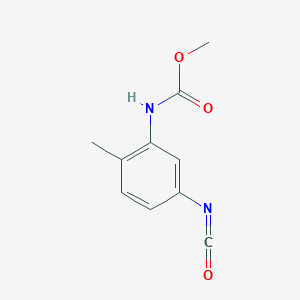


![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
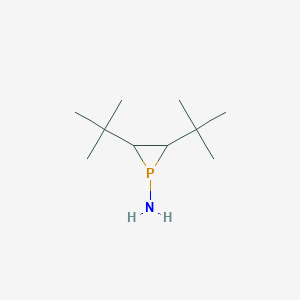
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
